Spiro[2.3]hexan-2-ylmethanethiol
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Overview
Description
Spiro[2.3]hexan-2-ylmethanethiol: is an organic compound characterized by a unique spirocyclic structure. This compound features a spiro[2.3]hexane core with a methanethiol group attached to the second carbon of the hexane ring. The spirocyclic framework imparts distinct chemical properties, making it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[2.3]hexan-2-ylmethanethiol typically involves the cycloaddition of methylenecyclopropanes (MCPs) under photochemical conditions. A common method includes the use of a polypyridyl iridium (III) catalyst to promote the intramolecular [2 + 2] cycloaddition of MCPs. This reaction proceeds efficiently under visible-light-induced photosensitization, yielding the desired spirocyclic framework .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Spiro[2.3]hexan-2-ylmethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to yield simpler hydrocarbons.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Typical reagents include alkyl halides and bases like sodium hydroxide (NaOH).
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Alkanes, alkenes.
Substitution: Thioethers, sulfides.
Scientific Research Applications
Spiro[2.3]hexan-2-ylmethanethiol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and enzyme inhibition properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of spiro[2.3]hexan-2-ylmethanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The spirocyclic structure may also influence the compound’s binding affinity and specificity towards certain biological targets, affecting cellular pathways and biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- Spiro[2.3]hexan-1-ylmethanethiol
- Spiro[2.3]hexan-4-one
- Dispiro[2.1.2.1]octan-4-one
Uniqueness
Spiro[2.3]hexan-2-ylmethanethiol is unique due to its specific spirocyclic structure and the presence of a methanethiol group. This combination imparts distinct chemical reactivity and biological activity compared to other spirocyclic compounds.
Properties
IUPAC Name |
spiro[2.3]hexan-2-ylmethanethiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12S/c8-5-6-4-7(6)2-1-3-7/h6,8H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZGGULBPSAAEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC2CS |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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